molecular formula C20H14N2O B11518174 (2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide

(2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide

Cat. No.: B11518174
M. Wt: 298.3 g/mol
InChI Key: UTAOIGRJQJBHKV-GHRIWEEISA-N
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Description

(2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a naphthalene ring, and a phenyl ring attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide typically involves the reaction of a naphthalene derivative with a phenylamine derivative under specific conditions. One common method involves the use of a base-catalyzed condensation reaction between 1-naphthaldehyde and N-phenylcyanoacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and phenyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted enamides with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(naphthalen-1-yl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of a phenyl group.

    (2E)-2-cyano-3-(naphthalen-1-yl)-N-ethylprop-2-enamide: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

(2E)-2-cyano-3-(naphthalen-1-yl)-N-phenylprop-2-enamide is unique due to the presence of both a naphthalene ring and a phenyl ring, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-2-cyano-3-naphthalen-1-yl-N-phenylprop-2-enamide

InChI

InChI=1S/C20H14N2O/c21-14-17(20(23)22-18-10-2-1-3-11-18)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-13H,(H,22,23)/b17-13+

InChI Key

UTAOIGRJQJBHKV-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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